molecular formula C12H8BrFN2O B6241978 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide CAS No. 1016819-59-2

5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide

Cat. No.: B6241978
CAS No.: 1016819-59-2
M. Wt: 295.11 g/mol
InChI Key: OKYOQJGVFRFFLS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide (CAS: 1016819-59-2; Mol. Formula: C₁₂H₈BrFN₂O) is a benzamide derivative featuring a bromo substituent at position 5, a fluoro group at position 2, and a pyridin-4-yl amine moiety. Its structural features make it a candidate for pharmaceutical applications, particularly in antifungal research, as inferred from analogs with similar scaffolds .

Properties

CAS No.

1016819-59-2

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

5-bromo-2-fluoro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8BrFN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)

InChI Key

OKYOQJGVFRFFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 2-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-aminopyridine. This step is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms, which are good leaving groups.

    Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, potentially altering the compound’s properties and reactivity.

    Coupling Reactions: The pyridin-4-yl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amide group to form different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or receptors. Its structural features allow it to bind selectively to target proteins, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the pyridin-4-yl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Modified Analogs

Key structural variations in benzamide derivatives arise from substitutions on the pyridine ring and benzamide backbone.

Table 1: Pyridine-Based Analogs
Compound Name Substituents on Benzamide/Pyridine Molecular Formula Key Findings Reference
5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide Br (C5), F (C2), pyridin-4-yl C₁₂H₈BrFN₂O No direct biological data; structural similarity to antifungal agents
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) Br (C4), F (C3), 6-methylpyridin-2-yl C₁₃H₁₀BrFN₂O Synthesized (81% yield); NMR and GC-MS data reported
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) Br (C3), F (C5), 6-methylpyridin-2-yl C₁₃H₁₀BrFN₂O Synthesized alongside compound 35; structural isomer of 35

Key Observations :

  • Positional Isomerism : Compounds 35 and 36 demonstrate that bromo and fluoro substituent positions significantly influence synthetic accessibility but lack biological data .
  • Pyridine Substitution : Methyl groups on pyridine (e.g., 6-methylpyridin-2-yl) may enhance solubility or binding interactions, though this requires validation.

Pyrimidine-Modified Analogs

Pyrimidine derivatives exhibit enhanced antifungal activity due to electronic and steric effects from trifluoromethyl and methyl groups.

Table 2: Pyrimidine-Based Antifungal Agents
Compound Name Substituents on Benzamide/Pyrimidine Molecular Formula Biological Activity (EC₅₀) Reference
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o/93) Br (C5), F (C2), pyrimidin-4-yl-O-Ph C₂₀H₁₄BrF₄N₃O₂ EC₅₀ = 10.5 µg/ml against Phomopsis sp.
Pyrimethanil (Control) C₁₂H₁₃N₃ EC₅₀ = 32.1 µg/ml against Phomopsis sp.

Key Observations :

  • Enhanced Activity : Compound 5o/93 outperforms Pyrimethanil by >3-fold, attributed to the trifluoromethyl group on pyrimidine, which increases lipophilicity and target affinity .
  • Structural Requirement : The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yloxy group is critical for antifungal potency.

Quinoline and Thiazolo-Pyridine Hybrids

Bulkier aromatic systems alter pharmacokinetic properties.

Table 3: Hybrid Heterocyclic Analogs
Compound Name Heterocyclic System Molecular Formula Key Features Reference
5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide Quinolin-3-yl C₁₆H₁₁Br₂FN₂O Higher molecular weight (426.08 g/mol); salt form
2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide Thiazolo[5,4-b]pyridin-2-yl C₁₉H₁₂BrN₃OS Sulfur-containing heterocycle; potential enzyme inhibition

Key Observations :

    Biological Activity

    5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

    Chemical Structure and Properties

    The molecular formula of this compound is C12H8BrF2N2O, featuring a bromine atom and a fluorine atom on the benzene ring, along with a pyridin-4-yl substituent at the nitrogen of the amide group. This unique structural configuration contributes to its biological properties.

    The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound exhibits potent inhibitory effects on various enzymes and microbial strains, particularly Mycobacterium tuberculosis.

    Antimicrobial Activity

    Studies have shown that this compound has significant antimicrobial activity. It has been demonstrated to inhibit Mycobacterium tuberculosis with an IC50 ranging from 1.35 to 2.18 μM, indicating its potential as an antitubercular agent . The presence of halogen atoms in its structure enhances its reactivity and binding affinity to bacterial targets, thus improving its efficacy compared to other derivatives .

    Structure-Activity Relationship (SAR)

    The SAR analysis reveals that the presence of bromine and fluorine atoms plays a crucial role in enhancing the biological activity of the compound. For instance, variations in substituents can lead to different biological profiles. Compounds such as 4-chloro-N-(pyridin-2-yl)benzamide exhibit lower potency than their brominated counterparts, highlighting the importance of halogen substitution in modulating activity .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis, showcasing its potential as a lead candidate for further development in antitubercular therapies .
    • Enzyme Inhibition : Inhibitory effects on succinate dehydrogenase (SDH) were observed, disrupting cellular energy metabolism in pathogens, which could lead to antifungal effects .
    • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, revealing promising cytotoxic activity that warrants further investigation into its potential as an anticancer agent .

    Data Tables

    Property Value
    Molecular FormulaC12H8BrF2N2O
    IC50 against Mycobacterium tuberculosis1.35 - 2.18 μM
    SolubilityModerate
    Binding AffinityHigh due to halogen substitution

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